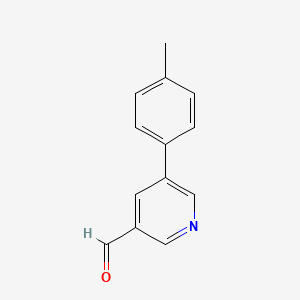

5-(4-Methylphenyl)-3-pyridinecarbaldehyde

説明

5-(4-Methylphenyl)-3-pyridinecarbaldehyde is an organic compound that features a pyridine ring substituted with a 4-methylphenyl group and an aldehyde functional group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the cyclization of α,β-acetylenic oximes in the presence of a catalyst such as AuCl3, leading to the formation of substituted isoxazoles . This reaction is notable for its moderate conditions and good yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The choice of reagents and catalysts is optimized to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

5-(4-Methylphenyl)-3-pyridinecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a catalyst

Major Products Formed

Oxidation: 5-(4-Methylphenyl)-3-pyridinecarboxylic acid

Reduction: 5-(4-Methylphenyl)-3-pyridinemethanol

Substitution: Various substituted derivatives depending on the electrophile used

科学的研究の応用

Pharmaceutical Applications

The compound has been explored for its potential in pharmaceutical applications due to its biological activity. Some notable applications include:

- Anticancer Agents : Research indicates that derivatives of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Properties : The compound has been tested for antimicrobial activity against various pathogens. Its derivatives have been found to possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Heterocycles : It is utilized in the synthesis of various heterocyclic compounds, which are essential in drug discovery and development.

- Ligand Formation : The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that have potential applications in catalysis.

Case Studies

Several case studies highlight the practical applications of this compound:

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of a series of derivatives derived from this compound. The results demonstrated that certain modifications enhanced cytotoxicity against breast cancer cell lines, suggesting a pathway for developing new cancer therapies .

- Antimicrobial Evaluation : Research conducted on the antimicrobial efficacy of this compound derivatives showed promising results against resistant strains of bacteria. The study indicated that structural modifications could significantly improve activity against Gram-positive and Gram-negative bacteria .

Data Tables

Here are some summarized data tables illustrating the applications and findings related to this compound:

作用機序

The mechanism of action of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic ring can engage in π-π interactions with aromatic residues in biological targets, enhancing binding affinity .

類似化合物との比較

Similar Compounds

5-(4-Methylphenyl)-5H-dibenzo[a,d]cyclohepten-5-ol: This compound shares the 4-methylphenyl group but differs in the core structure, featuring a dibenzo[a,d]cycloheptene ring system.

1,4-Dimethylbenzene:

Uniqueness

5-(4-Methylphenyl)-3-pyridinecarbaldehyde is unique due to the presence of both the pyridine ring and the aldehyde group, which confer distinct reactivity and potential for diverse applications in synthesis and biological research.

生物活性

5-(4-Methylphenyl)-3-pyridinecarbaldehyde, an organic compound characterized by a pyridine ring with a 4-methylphenyl substituent and an aldehyde functional group, has garnered attention for its diverse biological activities. This article examines its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry.

Target Interactions

This compound interacts with several biological targets, particularly enzymes involved in metabolic pathways. It has been noted for its ability to modulate the activity of cytochrome P450 enzymes , which play a crucial role in drug metabolism and bioactivation processes.

Cellular Effects

Research indicates that this compound affects cell signaling pathways, gene expression, and cellular metabolism. It has been shown to influence the proliferation and apoptosis of various cell types, suggesting potential applications in cancer therapy .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For example, it has shown efficacy against certain strains of Plasmodium falciparum, indicating potential as an antimalarial agent .

Anticancer Potential

The compound's ability to modulate key signaling pathways involved in cell growth and survival positions it as a candidate for anticancer drug development. Preliminary studies have suggested that it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Similar compounds are known to be metabolized by cytochrome P450 enzymes, which suggests that this compound may follow analogous metabolic pathways. The elimination half-life and bioavailability are critical factors that require further investigation to optimize dosage regimens in clinical settings.

In Vitro Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that the compound significantly reduces cell viability in a dose-dependent manner, with IC values ranging from 10 to 30 µM depending on the cell type .

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 25 | Inhibition of proliferation |

Animal Models

Animal studies have been conducted to evaluate the therapeutic efficacy and safety profile of this compound. In murine models, administration of this compound resulted in significant tumor regression without notable toxicity, highlighting its potential as a safe therapeutic agent .

特性

IUPAC Name |

5-(4-methylphenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-2-4-12(5-3-10)13-6-11(9-15)7-14-8-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPGUJZUWRYNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594196 | |

| Record name | 5-(4-Methylphenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229008-16-6 | |

| Record name | 5-(4-Methylphenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。